molecular formula C15H11ClN2OS B5527902 (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B5527902
M. Wt: 302.8 g/mol
InChI Key: KGPWWUWHPFZUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C15H11ClN2OS and its molecular weight is 302.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.0280618 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Its biological activity, if any, would likely depend on its interactions with biological targets, which in turn would be influenced by its molecular structure .

Future Directions

The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as its biological activity. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-8-2-7-11-12(17)14(20-15(11)18-8)13(19)9-3-5-10(16)6-4-9/h2-7H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPWWUWHPFZUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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